molecular formula C19H18F3NOS B2570511 (7-Phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 1797737-46-2

(7-Phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2570511
CAS RN: 1797737-46-2
M. Wt: 365.41
InChI Key: PPNWNUFHNVOASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It belongs to the class of thiazepane derivatives and has been shown to possess a wide range of biological activities.

Scientific Research Applications

  • Antiviral Activity Researchers have investigated derivatives of this compound for their antiviral properties. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A virus. Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral effects against Coxsackie B4 virus.
  • Antitubercular Potential (7-Phenyl-1,4-thiazepan-4-yl)(pyrazin-2-yl)methanone has been evaluated for its in vitro antitubercular activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Further studies are needed to explore its efficacy in treating tuberculosis.

properties

IUPAC Name

(7-phenyl-1,4-thiazepan-4-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NOS/c20-19(21,22)16-8-4-7-15(13-16)18(24)23-10-9-17(25-12-11-23)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNWNUFHNVOASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Phenyl-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone

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